molecular formula C7H8Cl2N2O2 B2584152 2-Chloro-5-hydrazinobenzoic acid hydrochloride CAS No. 184163-49-3

2-Chloro-5-hydrazinobenzoic acid hydrochloride

Cat. No. B2584152
M. Wt: 223.05
InChI Key: LYSZNCNDYFXUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06734190B2

Procedure details

A solution of 5-amino-2-chlorobenzoic acid (10.3 g, 60 mmol) in concentrated HCl at 0° C. is treated with an aqueous solution of NaNO2 (4.8 g, 70 mmol) at a rate to maintain a reaction temperature of <10° C., stirred for 0.5 h at 0° to 10° C., treated with a solution of tin chloride dihydrate (33.9 g, 150 mmol) in aqueous HCl at a rate to maintain a reaction temperature of <10° C., aqueous HCl is added periodically, as needed to facilitate stirring, stirred at 5° C. for an additional 1 h and filtered. The filtercake is recrystallized from water to afford the title product as white crystals, 9.6 g (71% yield), identified by HNMR analysis.
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tin chloride dihydrate
Quantity
33.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[N:12]([O-])=O.[Na+].O.O.[Sn](Cl)(Cl)(Cl)Cl>Cl>[ClH:11].[Cl:11][C:5]1[CH:4]=[CH:3][C:2]([NH:1][NH2:12])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
4.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
tin chloride dihydrate
Quantity
33.9 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 h at 0° to 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature of <10° C.
ADDITION
Type
ADDITION
Details
is added periodically
STIRRING
Type
STIRRING
Details
to facilitate stirring
STIRRING
Type
STIRRING
Details
stirred at 5° C. for an additional 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtercake is recrystallized from water

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl.ClC1=C(C(=O)O)C=C(C=C1)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.